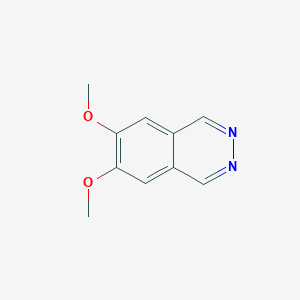

6,7-Dimethoxyphthalazine

描述

6,7-Dimethoxyphthalazine is a heterocyclic aromatic compound characterized by a phthalazine core substituted with methoxy groups at the 6- and 7-positions. Its synthesis and pharmacological properties have been explored extensively, particularly in the context of cardiovascular applications. Nomoto et al. demonstrated that derivatives of 6,7-dimethoxyphthalazine exhibit potent cardiotonic activity, comparable to the clinically used drug amrinone, making it a candidate for heart failure therapeutics . The methoxy substituents are critical for modulating electronic properties and enhancing binding affinity to cardiac targets, as evidenced by structure-activity relationship (SAR) studies.

属性

CAS 编号 |

13705-95-8 |

|---|---|

分子式 |

C10H10N2O2 |

分子量 |

190.2 g/mol |

IUPAC 名称 |

6,7-dimethoxyphthalazine |

InChI |

InChI=1S/C10H10N2O2/c1-13-9-3-7-5-11-12-6-8(7)4-10(9)14-2/h3-6H,1-2H3 |

InChI 键 |

KRZOYZJHHSOERZ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C=NN=CC2=C1)OC |

规范 SMILES |

COC1=C(C=C2C=NN=CC2=C1)OC |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical profiles of 6,7-dimethoxyphthalazine can be better understood by comparing it with structurally analogous compounds. Below is a detailed analysis:

Structural Analogues of 6,7-Dimethoxyphthalazine

Key Observations

Chlorine Substituents: Addition of chlorine (e.g., 1,4-dichloro or 1-chloro derivatives) increases molecular weight and lipophilicity, which may improve membrane permeability but could also alter toxicity profiles. Benzylamino Group: The 4-benzylamino substituent in Watanabe et al.'s compound shifts activity to vasorelaxant effects, likely due to steric or electronic modulation of vascular smooth muscle targets .

Physicochemical Properties: The dichloro derivative (259.09 g/mol) has a higher molecular weight than the parent compound, which may influence bioavailability. Its purity (≥95%) and stability are noted in commercial sources . The monochloro derivative (224.64 g/mol) is smaller but lacks detailed pharmacological characterization, highlighting a research gap .

Synthetic Pathways :

- 6,7-Dimethoxyphthalazine derivatives are synthesized via alkylation/arylation reactions under basic conditions (e.g., NaH in DMF) .

- Chlorinated analogues require selective halogenation steps, often using chlorinating agents like thionyl chloride or PCl₅ under controlled conditions .

Comparison with Non-Phthalazine Analogues

- Its pharmacological profile includes antioxidant and anti-inflammatory effects, suggesting that electron-donating groups (e.g., -OH or -OCH₃) enhance bioactivity across different heterocyclic systems .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。